molecular formula C8H18NaO3P B12728342 Sodium hydrogen octylphosphonate CAS No. 38304-27-7

Sodium hydrogen octylphosphonate

Cat. No.: B12728342
CAS No.: 38304-27-7
M. Wt: 216.19 g/mol
InChI Key: XTZDEPJRUBPTCX-UHFFFAOYSA-M
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Description

Sodium hydrogen octylphosphonate is an organophosphorus compound with the molecular formula C8H18NaO3P . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a phosphonate group attached to an octyl chain, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen octylphosphonate typically involves the reaction of octylphosphonic acid with sodium hydroxide. The reaction can be represented as follows:

C8H17PO(OH)2+NaOHC8H17PO(ONa)(OH)+H2O\text{C8H17PO(OH)2} + \text{NaOH} \rightarrow \text{C8H17PO(ONa)(OH)} + \text{H2O} C8H17PO(OH)2+NaOH→C8H17PO(ONa)(OH)+H2O

This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of octylphosphonic acid to this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen octylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form octylphosphonic acid.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Octylphosphonic acid.

    Reduction: Octylphosphine oxide.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Sodium hydrogen octylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.

    Industry: this compound is used in the formulation of detergents, corrosion inhibitors, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of sodium hydrogen octylphosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. The phosphonate group can interact with metal ions, forming stable complexes that can influence various chemical and biological processes. The compound’s ability to form hydrogen bonds also plays a crucial role in its interaction with other molecules, affecting its solubility, stability, and reactivity.

Comparison with Similar Compounds

    Octylphosphonic acid: Similar in structure but lacks the sodium ion.

    Sodium dihydrogen phosphate: Contains a phosphonate group but with different alkyl chain length.

    Sodium hexylphosphonate: Similar structure with a shorter alkyl chain.

Uniqueness: Sodium hydrogen octylphosphonate is unique due to its specific alkyl chain length and the presence of both sodium and phosphonate groups. This combination imparts distinct chemical properties, such as solubility in non-polar solvents and the ability to form stable complexes with metal ions, making it valuable in various applications.

Properties

CAS No.

38304-27-7

Molecular Formula

C8H18NaO3P

Molecular Weight

216.19 g/mol

IUPAC Name

sodium;hydroxy(octyl)phosphinate

InChI

InChI=1S/C8H19O3P.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1

InChI Key

XTZDEPJRUBPTCX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCP(=O)(O)[O-].[Na+]

Origin of Product

United States

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